4,5-Dichloroisothiazole-3-carboxamide
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Overview
Description
4,5-Dichloroisothiazole-3-carboxamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloroisothiazole-3-carboxamide typically involves the reaction of 4,5-dichloroisothiazole with ammonia or amines. One common method involves treating 4,5-dichloroisothiazole with phosphorus pentoxide to obtain 4,5-dichloro-3-cyanoisothiazole, which can then be converted to this compound through further reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloroisothiazole-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as piperidine, phenylthiols, and benzylthiols.
Addition Reactions: The compound can react with nucleophiles like sodium thiobytylate and sodium methylate in methanol, leading to the formation of substitution and addition products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phosphorus pentoxide, piperidine, phenylthiols, benzylthiols, sodium thiobytylate, and sodium methylate. Reaction conditions often involve the use of solvents like methanol and 2-propanol, as well as the presence of bases like sodium 2-propylate .
Major Products Formed
The major products formed from the reactions of this compound include substituted isothiazoles, where the chlorine atoms are replaced by other nucleophiles, and addition products where nucleophiles add to the cyano group .
Scientific Research Applications
4,5-Dichloroisothiazole-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,5-Dichloroisothiazole-3-carboxamide involves its interaction with biological targets, leading to the inhibition of key enzymes and pathways. The compound’s chlorine atoms and carboxamide group play a crucial role in its reactivity and binding to target sites. The exact molecular targets and pathways involved may vary depending on the specific application and biological system .
Comparison with Similar Compounds
4,5-Dichloroisothiazole-3-carboxamide can be compared with other similar compounds, such as:
4,5-Dichloro-3-cyanoisothiazole: This compound is a precursor in the synthesis of this compound and exhibits similar reactivity.
5-Arylisoxazole Derivatives: These compounds share structural similarities and exhibit biological activity, including antibacterial and fungicidal properties.
Biphenyl Derivatives: These derivatives contain this compound fragments and are used in fungicidal applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine atoms and a carboxamide group, which contribute to its diverse reactivity and wide range of applications.
Properties
IUPAC Name |
4,5-dichloro-1,2-thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2OS/c5-1-2(4(7)9)8-10-3(1)6/h(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSPEDPJSQZQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SN=C1C(=O)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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